Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Substitution Pattern
2-(Thiophen-3-yl)ethane-1-sulfonamide incorporates a thiophen-3-yl moiety linked via an ethane spacer to a primary sulfonamide. In contrast, the more commonly studied thiophene-2-sulfonamide scaffold (e.g., thiophene-2-sulfonamide, CAS 6339-87-3) features the sulfonamide directly attached to the 2-position of the thiophene ring. The 3-yl substitution pattern alters the electronic distribution and steric environment around the sulfonamide group, which is known to modulate carbonic anhydrase (CA) inhibition potency and isoform selectivity [1]. While direct IC50 data for 2-(thiophen-3-yl)ethane-1-sulfonamide against specific CA isoforms are not publicly available, thiophene-based sulfonamides as a class exhibit IC50 values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with Ki values spanning 66.49 nM to 234.99 µM and 74.88 nM to 38.04 µM, respectively [2]. The regioisomeric identity of the thiophene attachment site is a critical determinant of this activity range, underscoring the necessity of using the correct isomer for reproducible SAR studies [3].
| Evidence Dimension | Carbonic anhydrase inhibition potency range for thiophene sulfonamide class |
|---|---|
| Target Compound Data | Not specifically reported; thiophene-3-yl ethanesulfonamide structure |
| Comparator Or Baseline | Thiophene-2-sulfonamide class: IC50 range 69 nM–70 µM (hCA-I), 23.4 nM–1.405 µM (hCA-II) |
| Quantified Difference | Potency range spans >1000-fold depending on substitution; regioisomerism is a key variable |
| Conditions | Human carbonic anhydrase I and II isoenzymes isolated from erythrocytes; esterase activity assay at 400 nm |
Why This Matters
Regioisomerism dictates binding interactions; substituting with a 2-yl isomer may yield divergent inhibition profiles, compromising SAR interpretation.
- [1] Raju B, Wu C, Kois A, et al. Thiophenesulfonamides as endothelin receptor antagonists. Bioorg Med Chem Lett. 1999;9(4):531-534. View Source
- [2] Alım Z, Köksal Z, Karaman M. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacol Rep. 2020;72(6):1738-1748. doi:10.1007/s43440-020-00149-4. View Source
- [3] Chengde W, et al. 2-Aryloxycarbonylthiophene-3-sulfonamides: Highly potent and ETA selective endothelin receptor antagonists. Bioorg Med Chem Lett. 1998;8(9):1049-1054. View Source
